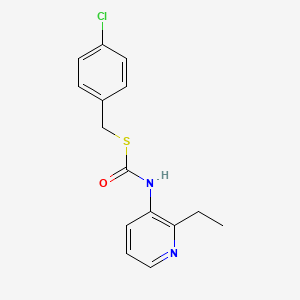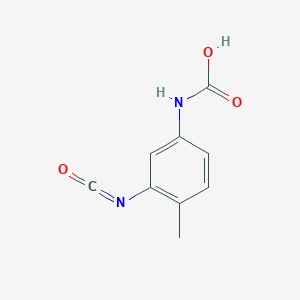
Carbamic acid, (3-isocyanato-4-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (3-isocyanato-4-methylphenyl)-, is a chemical compound known for its unique structure and reactivity It is characterized by the presence of an isocyanate group attached to a methylphenyl ring, which is further connected to a carbamic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3-isocyanato-4-methylphenyl)-, typically involves the reaction of 3-isocyanato-4-methylphenylamine with carbon dioxide. This reaction can be carried out under controlled conditions to ensure the formation of the desired product. The reaction is usually performed in an inert solvent such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide, which facilitates the formation of the carbamic acid derivative .
Industrial Production Methods
In an industrial setting, the production of carbamic acid, (3-isocyanato-4-methylphenyl)-, can be scaled up by optimizing the reaction conditions. This includes maintaining appropriate temperatures and pressures to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, (3-isocyanato-4-methylphenyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, leading to the formation of ureas and carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react with the isocyanate group under mild conditions.
Major Products Formed
Oxidation: Formation of oxides and related derivatives.
Reduction: Conversion to amines.
Substitution: Formation of ureas and carbamates.
Applications De Recherche Scientifique
Carbamic acid, (3-isocyanato-4-methylphenyl)-, has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing various organic compounds.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of polymers, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of carbamic acid, (3-isocyanato-4-methylphenyl)-, involves its reactivity with nucleophiles. The isocyanate group readily reacts with nucleophilic species such as amines and alcohols, leading to the formation of stable urea and carbamate linkages. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of functional materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, (3-isocyanato-4-methylphenyl)-, ethyl ester
- Carbamic acid, (3-isocyanato-4-methylphenyl)-, butyl ester
- Carbamic acid, (3-isocyanato-4-methylphenyl)-, dodecyl ester
Uniqueness
Carbamic acid, (3-isocyanato-4-methylphenyl)-, stands out due to its specific reactivity and the presence of the isocyanate group, which imparts unique chemical properties. Compared to its esters, the parent compound exhibits distinct reactivity patterns and is more versatile in its applications .
Propriétés
Numéro CAS |
26488-57-3 |
|---|---|
Formule moléculaire |
C9H8N2O3 |
Poids moléculaire |
192.17 g/mol |
Nom IUPAC |
(3-isocyanato-4-methylphenyl)carbamic acid |
InChI |
InChI=1S/C9H8N2O3/c1-6-2-3-7(11-9(13)14)4-8(6)10-5-12/h2-4,11H,1H3,(H,13,14) |
Clé InChI |
XBCMSWYSCLLEJG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)O)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


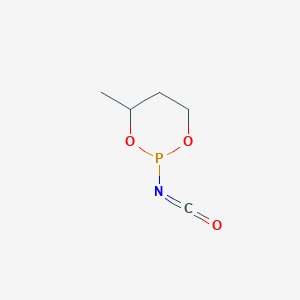


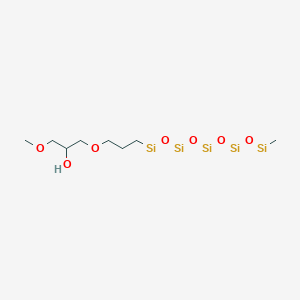
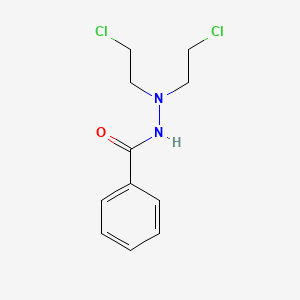
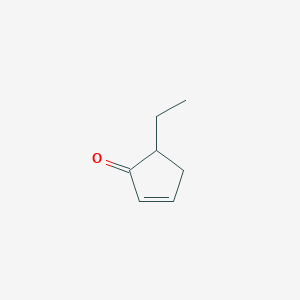
![4a,6a-Dimethylhexadecahydroindeno[5,4-f]chromene-2,7-diyl diacetate](/img/structure/B14693491.png)
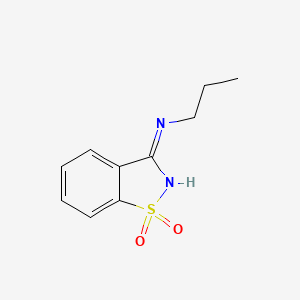
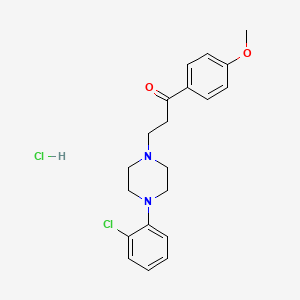
![1-[(1-Methoxypropan-2-yl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14693501.png)
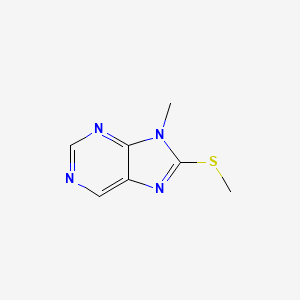
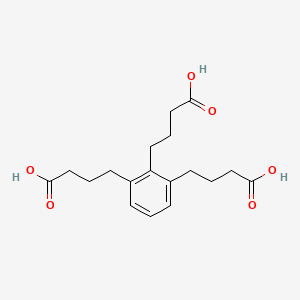
![1(3H)-Isobenzofuranone, 3-[(4-nitrophenyl)methylene]-](/img/structure/B14693531.png)
